Crabescein
Overview
Description
Crabescein is a natural compound derived from marine sources, specifically produced by certain species of crabs. It is a pigment with a molecular formula of C25H22N2O5S2 and a molecular weight of 494.6 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: Crabescein can be synthesized through a series of chemical reactions involving the starting materials 4-(3-hydroxy-6-oxoxanthen-9-yl)-1-N,3-N-bis(2-sulfanylethyl)benzene-1,3-dicarboxamide. The synthesis typically involves the following steps:
Formation of the xanthene core: This step involves the condensation of phthalic anhydride with resorcinol under acidic conditions to form the xanthene core.
Functionalization of the xanthene core: The xanthene core is then functionalized with various substituents to introduce the desired functional groups.
Coupling reactions: The functionalized xanthene core is coupled with other reactants to form the final this compound structure.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch reactors: Large batch reactors are used to carry out the synthesis reactions under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, and distillation to obtain pure this compound.
Quality control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: Crabescein undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives, which may have distinct properties and applications.
Reduction: Reduction reactions can convert this compound into reduced forms, altering its chemical and physical properties.
Substitution: this compound can undergo substitution reactions where one or more substituents on the molecule are replaced with different functional groups.
Common Reagents and Conditions:
Oxidizing agents: Common oxidizing agents used in this compound reactions include potassium permanganate and hydrogen peroxide.
Reducing agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Substitution reagents: Various nucleophiles and electrophiles are used for substitution reactions, depending on the desired functional group to be introduced.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives with different functional groups, while substitution reactions can introduce new substituents, resulting in modified this compound compounds.
Scientific Research Applications
Crabescein has a wide range of scientific research applications, including:
Biochemistry and Immunology: this compound is used as a fluorescent probe to study protein dynamics and interactions.
Environmental Studies: this compound is used as a biomarker in ecological toxicology studies to assess environmental quality and the impact of pollutants on marine organisms.
Cancer Research: this compound is employed in cancer research for risk assessment and studying the toxicological profiles of various chemical substances.
Protein Stability and Aggregation: this compound variants are used to monitor protein stability and aggregation in bacterial cells, providing insights into cellular processes and protein functions.
Mechanism of Action
The mechanism of action of Crabescein involves its interaction with specific molecular targets and pathways. This compound exerts its effects by:
Binding to proteins: this compound binds covalently to proteins, altering their conformation and function. This binding is crucial for its use as a fluorescent probe in studying protein dynamics.
Modulating gene expression: this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, affecting cellular processes and pathways.
Inducing oxidative stress: this compound can generate reactive oxygen species, leading to oxidative stress and cellular damage. This property is exploited in cancer research to study the effects of oxidative stress on cancer cells.
Comparison with Similar Compounds
Crabescein is unique compared to other similar compounds due to its specific structure and properties. Some similar compounds include:
Fluorescein: Like this compound, Fluorescein is a fluorescent dye used in various biological and chemical applications. this compound has distinct functional groups that provide different properties and applications.
Rhodamine: Rhodamine is another fluorescent dye with applications in microscopy and flow cytometry. This compound differs in its molecular structure and specific binding properties.
Xanthene derivatives: this compound belongs to the xanthene family of compounds, which includes various derivatives with different substituents and properties. Each derivative has unique applications based on its specific structure.
Properties
IUPAC Name |
4-(3-hydroxy-6-oxoxanthen-9-yl)-1-N,3-N-bis(2-sulfanylethyl)benzene-1,3-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5S2/c28-15-2-5-18-21(12-15)32-22-13-16(29)3-6-19(22)23(18)17-4-1-14(24(30)26-7-9-33)11-20(17)25(31)27-8-10-34/h1-6,11-13,28,33-34H,7-10H2,(H,26,30)(H,27,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZINWHUVTCOTLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCS)C(=O)NCCS)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70144627 | |
Record name | Crabescein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70144627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102072-98-0 | |
Record name | Crabescein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102072980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Crabescein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70144627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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